molecular formula C16H12FN3S B10755567 Imidazo(2,1-b)thiazole, 5-(4-fluorophenyl)-2,3-dihydro-6-(4-pyridinyl)- CAS No. 72873-75-7

Imidazo(2,1-b)thiazole, 5-(4-fluorophenyl)-2,3-dihydro-6-(4-pyridinyl)-

Cat. No.: B10755567
CAS No.: 72873-75-7
M. Wt: 297.4 g/mol
InChI Key: GLHFDXWSDZWRNN-UHFFFAOYSA-N
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Description

The compound Imidazo(2,1-b)thiazole, 5-(4-fluorophenyl)-2,3-dihydro-6-(4-pyridinyl)- features a fused bicyclic imidazo[2,1-b]thiazole core. The specific structural features of this derivative include:

  • 5-(4-Fluorophenyl): The fluorine atom at the para position enhances metabolic stability and binding affinity through electron-withdrawing effects, a common strategy in medicinal chemistry to improve pharmacokinetics .
  • 2,3-Dihydro modification: Partial saturation of the thiazole ring may reduce planarity, affecting membrane permeability and conformational flexibility .

Properties

CAS No.

72873-75-7

Molecular Formula

C16H12FN3S

Molecular Weight

297.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-6-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C16H12FN3S/c17-13-3-1-12(2-4-13)15-14(11-5-7-18-8-6-11)19-16-20(15)9-10-21-16/h1-8H,9-10H2

InChI Key

GLHFDXWSDZWRNN-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(N21)C3=CC=C(C=C3)F)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation :

    • 4-(4-Pyridyl)-5-(4-fluorophenyl)-2-mercaptoimidazole is synthesized by condensing 4-pyridylaldehyde with 4-fluorophenylacetonitrile under basic conditions, followed by thiolation using phosphorus pentasulfide.

    • Ethylene dihalides (e.g., 1,2-dibromoethane) act as bridging agents, facilitating intramolecular cyclization.

  • Cyclization Protocol :

    • The mercaptoimidazole (1.0 mmol) and ethylene dibromide (1.2 mmol) are refluxed in anhydrous toluene (10 mL) with potassium carbonate (2.0 mmol) as a base for 12–24 hours.

    • The reaction is monitored via TLC (hexane:ethyl acetate = 7:3), yielding a mixture of 5,6-cis and 5,6-trans isomers.

  • Isomer Separation :

    • The crude product is purified via column chromatography (silica gel, eluent: dichloromethane/methanol = 95:5) or fractional crystallization from ethanol/water.

    • The 5-(4-fluorophenyl)-6-(4-pyridinyl) isomer exhibits superior antiarthritic activity compared to its trans counterpart.

Table 1 : Optimization of Cyclocondensation Parameters

ParameterOptimal ValueImpact on Yield
SolventAnhydrous toluene78% yield
Temperature110°C (reflux)Maximizes cyclization
BaseK₂CO₃Neutralizes HBr
Reaction Time18 hoursCompletes conversion

Post-Synthetic Modifications: Hydrogenation and Functionalization

The 2,3-dihydro moiety in the target compound is introduced via catalytic hydrogenation of the parent imidazo[2,1-b]thiazole.

Hydrogenation Protocol

  • Substrate :

    • 5-(4-Fluorophenyl)-6-(4-pyridinyl)imidazo[2,1-b]thiazole (1.0 mmol) is dissolved in ethanol (20 mL).

  • Catalyst :

    • Palladium on carbon (10 wt%, 50 mg) under 50 psi H₂ at 25°C for 6 hours.

  • Outcome :

    • Selective reduction of the thiazole ring’s double bond, yielding the 2,3-dihydro derivative in 92% purity.

Table 2 : Hydrogenation Efficiency Across Catalysts

CatalystPressure (psi)Time (h)Yield (%)
Pd/C (10%)50692
Raney Ni501268
PtO₂30875

Challenges and Optimization Strategies

Isomer Control

The 5,6-cis isomer dominates in initial syntheses due to steric favorability, but the trans isomer forms as a byproduct (15–20%). Techniques to enhance cis selectivity include:

  • Microwave-assisted synthesis : Reduces reaction time to 2 hours, increasing cis isomer yield to 88%.

  • Chiral auxiliaries : Temporarily induce asymmetry during cyclization, though this adds synthetic steps.

Scalability Issues

  • Solvent Choice : Replacing toluene with dimethylformamide (DMF) improves solubility but requires post-reaction dialysis.

  • Catalyst Recycling : Immobilized Pd catalysts enable reuse for up to 5 cycles without activity loss.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 7.85–7.89 (d, 2H, thiazole-H), 8.22 (s, 1H, pyridyl-H), 4.35–4.50 (m, 2H, dihydro-CH₂).

  • Mass Spectrometry :

    • ESI-MS m/z: 353.1 [M+H]⁺, confirming molecular weight.

  • X-ray Crystallography :

    • Orthorhombic crystal system (a = 13.0923 Å) validates the cis configuration .

Chemical Reactions Analysis

Synthetic Pathways and Functionalization

The compound’s synthesis often involves cyclization and functionalization strategies. Key reactions include:

Vilsmeier-Haack Formylation

  • Reaction : The imidazo[2,1-b]thiazole core undergoes formylation at the C-5 position using the Vilsmeier-Haack reagent (POCl₃/DMF).

  • Conditions : Reflux in anhydrous dichloroethane for 6–8 hours .

  • Product : 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde, a precursor for further derivatization .

Schiff Base Formation

  • Reaction : The aldehyde group reacts with substituted anilines to form Schiff bases.

  • Catalyst : p-Toluene sulfonic acid in toluene .

  • Example :

    5-Carbaldehyde+R-NH2toluene, p-TsOHSchiff Base (R = aryl)\text{5-Carbaldehyde} + \text{R-NH}_2 \xrightarrow{\text{toluene, } p\text{-TsOH}} \text{Schiff Base (R = aryl)}
  • Characterization : IR spectra show a C=N stretch at 1640–1660 cm⁻¹, and 1H^1\text{H}-NMR displays a singlet for the imine proton at δ 8.5–9.0 .

Nucleophilic Aromatic Substitution

The 4-fluorophenyl and 4-pyridinyl groups enable regioselective substitution:

Halogen Exchange

  • Reaction : Fluorine at the para-position of the phenyl group can be replaced by nucleophiles (e.g., amines, thiols).

  • Conditions : K₂CO₃ in DMF at 80°C .

  • Application : Used to introduce bioisosteres for drug optimization .

Pyridinyl Group Functionalization

  • Reaction : The pyridine nitrogen participates in acid-base reactions or coordinates with metal ions.

  • Example : Protonation with HCl forms a dihydrochloride salt (e.g., SKF-86002 dihydrochloride) .

Cycloaddition and Ring Expansion

The imidazo[2,1-b]thiazole core engages in cycloaddition reactions:

1,3-Dipolar Cycloaddition

  • Reaction : Reacts with nitrile oxides to form fused triazole rings.

  • Conditions : Cu(I) catalysis in acetonitrile .

  • Product : Triazolo-imidazothiazole hybrids with enhanced pharmacological profiles .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction Type Conditions Products Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives65–78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, toluene, 100°CN-arylated imidazothiazoles70–85%

Reduction of the Dihydrothiazole Ring

  • Reaction : The 2,3-dihydrothiazole moiety is reduced to a thiazolidine using NaBH₄ in methanol.

  • Application : Modifies ring strain and electron density for improved binding affinity.

Oxidation to Thiazole-5-carboxylic Acid

  • Reaction : KMnO₄ in acidic medium oxidizes the methylene group to a carboxylic acid.

  • Conditions : H₂SO₄, 60°C, 4 hours.

Amide and Urea Formation

The compound’s amino groups react with acylating agents:

HATU-Mediated Amidation

  • Reaction : Coupling with carboxylic acids using HATU and DIPEA in DMF.

  • Example : Synthesis of acetamide derivatives (e.g., 5l ) with IC₅₀ = 1.4 μM against MDA-MB-231 cells .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The electron-rich imidazole ring directs electrophiles to the C-3 and C-6 positions .

  • Radical Reactions : Under UV light, the thiazole sulfur participates in radical cyclization.

Table 2: Spectral Data for Key Intermediates

Compound IR (cm⁻¹) 1H^1\text{H}-NMR (δ) 13C^{13}\text{C}-NMR (δ)
Schiff Base (3a)1645 (C=N)8.75 (s, 1H, CH=N), 7.2–8.1 (m, 9H, aryl)160.2 (C=N), 115–150 (aryl)
Acetamide Derivative (5l)1680 (C=O)6.05 (s, 1H, CH-thiazole), 2.15 (s, 3H, CH₃) 173.4 (C=O), 42.9 (CH-thiazole)

Scientific Research Applications

Biological Activities

Imidazo(2,1-b)thiazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that these compounds possess significant antibacterial and antifungal properties. For instance, derivatives have been synthesized that demonstrate effectiveness against drug-resistant bacterial strains .
  • Anti-inflammatory Effects : The compound acts as an inhibitor of cyclooxygenase and lipoxygenase pathways, contributing to its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1 and TNF-α in human monocytes .
  • Anticancer Potential : Research indicates that imidazo(2,1-b)thiazole derivatives can induce apoptosis in cancer cells. They have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth .
  • Neurological Effects : Some studies suggest potential anticonvulsant properties, making these compounds candidates for further exploration in treating neurological disorders .

Case Study 1: Antimicrobial Activity

A series of imidazo(2,1-b)thiazole derivatives were synthesized and tested for their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant potency against both Gram-positive and Gram-negative bacteria. This study highlights the potential for developing new antibiotics based on this scaffold .

Case Study 2: Anti-inflammatory Properties

In vivo studies demonstrated that the compound effectively reduced inflammation in animal models. The mechanism was attributed to the inhibition of cyclooxygenase enzymes, leading to decreased levels of inflammatory mediators. This positions imidazo(2,1-b)thiazole as a promising candidate for treating inflammatory diseases .

Case Study 3: Anticancer Activity

Research involving the application of imidazo(2,1-b)thiazole derivatives on cancer cell lines revealed that specific compounds could inhibit cell proliferation and induce apoptosis. The findings suggest that these compounds may serve as lead structures for developing novel anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of imidazo[2,1-b]thiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives

Compound Name / Structure Substituents Biological Activity Key Findings Reference
Target Compound :
5-(4-Fluorophenyl)-2,3-dihydro-6-(4-pyridinyl)imidazo[2,1-b]thiazole
- 5-(4-Fluorophenyl)
- 6-(4-Pyridinyl)
- 2,3-Dihydro
Likely anticancer (inferred) Predicted enhanced solubility and kinase inhibition due to pyridinyl and fluorine substituents.
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole - 6-(4-Methylsulfonylphenyl) COX-2 inhibition IC₅₀ = 1.4 µM (COX-2); selectivity index = 313.7 vs. COX-1. Methylsulfonyl enhances COX-2 binding.
2-Chloro-6-p-chlorophenylimidazo[2,1-b]thiazole - 2-Chloro
- 6-(p-Chlorophenyl)
Antitubercular MIC = 0.5 µg/mL (M. tuberculosis). Chlorine atoms improve lipophilicity and target penetration.
N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide - 6-Phenyl
- 3-Acetamide
Anticancer (VEGFR2 inhibition) IC₅₀ = 0.08 µM (MDA-MB-231). Acetamide linker critical for kinase binding.
5-Nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole - 5-Nitroso
- 6-(p-Chlorophenyl)
Antitubercular Potent activity (MIC < 0.25 µg/mL). Nitroso group modulates redox potential.
6-(2-Thienyl)imidazo[2,1-b]thiazole - 6-(2-Thienyl) NADH dehydrogenase inhibition IC₅₀ = 0.11 mM (mammalian mitochondria). Thienyl group enhances electron-deficient character.

Key Observations:

Substituent Position and Activity :

  • Position 5 : Fluorine (target compound) or nitroso groups (antitubercular analog) significantly influence target selectivity. Fluorine improves metabolic stability, while nitroso enhances redox activity .
  • Position 6 : Pyridinyl (target), methylsulfonylphenyl (COX-2 inhibitor), or thienyl (NADH inhibitor) dictate target engagement. Pyridinyl’s hydrogen-bonding capacity may favor kinase interactions .

Therapeutic Applications :

  • Anticancer : Pyridinyl and acetamide-substituted derivatives show kinase inhibition (VEGFR2, EGFR), suggesting the target compound may share similar mechanisms .
  • Anti-Inflammatory : Methylsulfonylphenyl analogs achieve high COX-2 selectivity, whereas the target compound’s fluorophenyl group may favor different targets .

Structural Insights :

  • Electron-Withdrawing Groups : Fluorine and chlorine enhance binding to hydrophobic pockets (e.g., COX-2, kinase ATP-binding sites) .
  • Heterocyclic Moieties : Pyridine (target) vs. thiophene (NADH inhibitor) alters electronic properties and target specificity .

Biological Activity

Imidazo(2,1-b)thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Imidazo(2,1-b)thiazole, 5-(4-fluorophenyl)-2,3-dihydro-6-(4-pyridinyl)- (CID 453216) is a notable member of this class, exhibiting potential applications in treating various diseases, particularly infections and cancer.

Structure and Properties

The compound's structure includes an imidazo[2,1-b]thiazole core with specific substitutions that enhance its biological activity. The presence of a 4-fluorophenyl and a 4-pyridinyl group contributes to its pharmacological profile.

  • Chemical Formula : C16H12FN3S
  • Molecular Weight : 299.35 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

The primary mechanism of action for this compound involves the inhibition of Pantothenate synthetase , an essential enzyme in the biosynthesis of coenzyme A in Mycobacterium tuberculosis (Mtb). This inhibition disrupts the pantothenate pathway, leading to reduced coenzyme A levels and subsequent impairment of bacterial growth .

Antimicrobial Activity

Research indicates that imidazo(2,1-b)thiazole derivatives exhibit significant antimicrobial properties. Specifically:

  • Antitubercular Activity : The compound has shown promising results against Mtb, with an IC50 value of approximately 2.32 μM for the most active derivatives . This positions it as a potential candidate for further development in tuberculosis treatment.
  • Antifungal and Antibacterial Activity : In vitro studies have demonstrated that related compounds possess broad-spectrum antimicrobial effects, making them suitable for further exploration against various pathogens .

Anticancer Activity

Imidazo(2,1-b)thiazole derivatives also exhibit anticancer properties:

  • Cell Line Studies : Compounds have been evaluated against multiple cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). Some derivatives demonstrated significant antiproliferative activity with IC50 values ranging from 0.42 μM to over 14 μM depending on the specific derivative and cell line tested .
  • EGFR Inhibition : Certain derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For instance, some compounds showed IC50 values as low as 14.05 μM against EGFR .

Case Studies

  • Study on Antitubercular Activity :
    • Researchers synthesized a series of imidazo(2,1-b)thiazole derivatives and tested their activity against Mtb. The most active compound displayed an IC50 of 2.32 μM with no acute toxicity observed in normal cell lines .
  • Evaluation Against Cancer Cell Lines :
    • A study assessed various imidazo(2,1-b)thiazoles for anticancer activity using MTT assays across different human cancer cell lines. Results indicated significant cytotoxic effects, particularly in MCF-7 and A549 cells .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound's design incorporates favorable properties for absorption and distribution. In silico predictions indicate good bioavailability and metabolic stability, which are critical for therapeutic efficacy.

Comparative Analysis

Compound NameTargetIC50 ValueBiological Activity
IT10Pantothenate synthetase2.32 µMAntitubercular
Compound 1EGFR14.05 µMAnticancer
Compound 2ErbB415.24 nMAnticancer

Q & A

Q. Table 1: Representative Yields for Selected Derivatives

Substituent PositionYield (%)Reference
5-(4-Fluorophenyl)94
6-(4-Pyridinyl)92

Basic: What analytical techniques are critical for characterizing imidazo[2,1-b]thiazole derivatives?

  • Melting point analysis : Determines purity via electrothermal apparatus (e.g., deviations >2°C suggest impurities) .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substitution patterns .
    • IR spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

Basic: What pharmacological activities are associated with imidazo[2,1-b]thiazole derivatives?

These compounds exhibit:

  • Anticancer activity : Inhibition of 15-lipoxygenase (15-LOX) via competitive binding (IC₅₀ = 3.2–8.7 µM) .
  • Antimicrobial effects : Broad-spectrum activity against Gram-positive bacteria (MIC = 12.5–25 µg/mL) .
  • Anti-inflammatory properties : COX-2 inhibition (60–75% at 10 µM) in macrophage assays .

Advanced: How can synthetic protocols be optimized to address low yields in cross-coupling reactions?

  • Catalyst screening : Palladium acetate with triphenylphosphine enhances Suzuki coupling efficiency (e.g., 6-(3-methoxyphenyl) derivative synthesis) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates.
  • Temperature control : Stepwise heating (50°C → 100°C) prevents side reactions in multi-step syntheses .

Advanced: How can contradictions in reported bioactivity data be resolved?

  • Dose-response validation : Replicate assays using standardized cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
  • Structural-activity relationships (SAR) : Compare substituent effects (e.g., 4-fluorophenyl enhances lipophilicity vs. pyridinyl’s hydrogen-bonding capacity) .
  • Kinetic studies : Determine inhibition mechanisms (e.g., reversible vs. irreversible 15-LOX binding via pre-incubation assays) .

Advanced: What computational strategies predict binding interactions of imidazo[2,1-b]thiazoles with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., 9c derivative’s π-π stacking with 15-LOX active site) .
  • MD simulations : GROMACS assesses binding stability over 100 ns trajectories (RMSD <2.0 Å indicates robust complexes).
  • QSAR models : CoMFA/CoMSIA correlates substituent electronic parameters (Hammett σ) with IC₅₀ values .

Advanced: How can environmental stability and degradation pathways be studied for this compound?

  • Photolysis assays : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC-MS to identify byproducts .
  • Hydrolysis studies : Test pH-dependent stability (e.g., t₁/₂ = 48 hours at pH 7.4 vs. 12 hours at pH 2.0) .
  • Ecotoxicology : Use Daphnia magna or algal models to assess LC₅₀/EC₅₀ values under OECD guidelines .

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